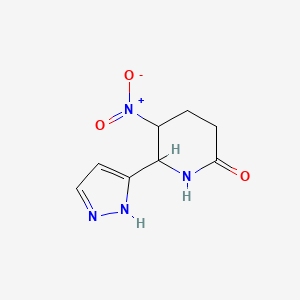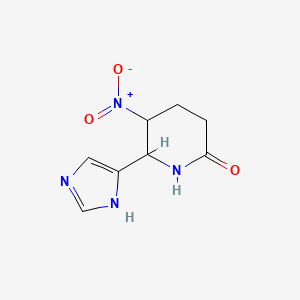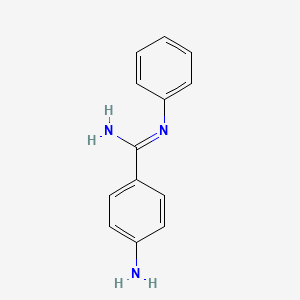
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol, commonly referred to as “cyclopropyl-pyrazole” or “CP”, is a cyclopropyl-pyrazole derivative that is used in a variety of scientific research applications. CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments.
科学研究应用
CP has been studied for its potential as a therapeutic agent, its biochemical and physiological effects, and its use in laboratory experiments. It has been used in the development of new drugs, in particular, as an anticonvulsant and as an analgesic. It has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, CP has been studied for its potential anti-cancer properties.
作用机制
CP acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the transmission of signals between neurons. By blocking the breakdown of acetylcholine, CP can increase its concentration in the brain and thus increase the activity of the nervous system.
Biochemical and Physiological Effects
CP has been studied for its biochemical and physiological effects. In particular, it has been studied for its ability to increase the concentration of acetylcholine in the brain, which can result in increased alertness and improved cognitive function. Additionally, CP has been studied for its potential to reduce inflammation and pain, as well as its potential to act as an anticonvulsant.
实验室实验的优点和局限性
CP has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, it is relatively non-toxic and has a relatively low cost. However, CP has some limitations for use in laboratory experiments. In particular, it is not very soluble in organic solvents and can be difficult to purify.
未来方向
There are several potential future directions for CP research. These include further study of its potential therapeutic applications, such as its ability to act as an anticonvulsant and analgesic, as well as its potential anti-cancer properties. Additionally, further study of its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further study of its synthesis method could lead to the development of more efficient and cost-effective methods of production. Finally, further study of its advantages and limitations for use in laboratory experiments could lead to the development of more efficient and cost-effective methods of purification and solubilization.
合成方法
CP is synthesized through a two-step reaction process. The first step involves reacting 1,5-dimethyl-1H-pyrazol-3-yl chloride with cyclopropyl bromide in the presence of a base, such as potassium carbonate, to form 2-cyclopropyl-1-(1,5-dimethyl-1H-pyrazol-3-yl)ethan-1-ol. The second step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to form the desired product.
属性
IUPAC Name |
2-cyclopropyl-1-(1,5-dimethylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-9(11-12(7)2)10(13)6-8-3-4-8/h5,8,10,13H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSFNOCPLMDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(CC2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)


![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)





![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![(3aS,6aR)-octahydropyrrolo[3,4-c]pyrrol-1-one hydrochloride](/img/structure/B6600650.png)
![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)